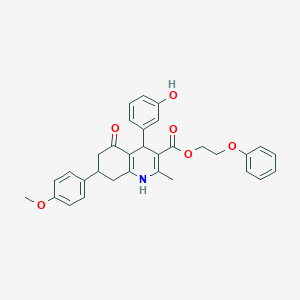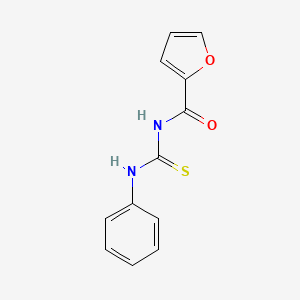![molecular formula C22H21NO4 B4892613 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate
Descripción general
Descripción
1-[(Acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate, also known as AMN082, is a synthetic compound that acts as a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by researchers at the pharmaceutical company Merck, Sharp & Dohme. Since then, AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate acts as a selective agonist of the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a number of effects on neurotransmitter release, including inhibition of glutamate release and modulation of GABA release. This receptor is expressed in various regions of the brain, including the prefrontal cortex, hippocampus, and amygdala, which are involved in cognitive and emotional processing.
Biochemical and physiological effects:
1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of synaptic transmission, and regulation of neuronal excitability. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, as well as to reduce cocaine-seeking behavior in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate in lab experiments is its selectivity for the mGluR7 receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation is the relatively low yield of the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several potential directions for future research on 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Further studies are needed to determine the optimal dosage and administration route for these applications. In addition, more research is needed to understand the molecular mechanisms underlying the effects of 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate on neurotransmitter release and synaptic transmission. Finally, the development of more efficient synthesis methods for 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate could facilitate its use in future research.
Aplicaciones Científicas De Investigación
1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and to reduce cocaine-seeking behavior in rats. In addition, 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate has been shown to enhance synaptic transmission in the prefrontal cortex, which is involved in executive function, working memory, and decision-making.
Propiedades
IUPAC Name |
[1-[acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-14(24)23-22(17-8-11-18(26-3)12-9-17)21-19-7-5-4-6-16(19)10-13-20(21)27-15(2)25/h4-13,22H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNJEZCHNGFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=C(C=CC3=CC=CC=C32)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[Acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892531.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892538.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4892564.png)
![1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B4892583.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4892596.png)


![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)
